4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one
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Overview
Description
4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a chromenone core. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Compounds with a similar structure, such as piperazine derivatives, have been found to interact with a variety of targets, including receptors and enzymes involved in various disease states .
Mode of Action
It is known that piperazine derivatives can modulate the activity of their targets, leading to changes in cellular processes .
Biochemical Pathways
Piperazine derivatives have been found to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
It is known that the piperazine moiety can positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Piperazine derivatives have been found to exhibit a range of effects, depending on their specific targets and mode of action .
Biochemical Analysis
Biochemical Properties
It is known that piperazine derivatives can exhibit a wide range of biological activity . They have been shown to inhibit microtubule synthesis by a unique mechanism, inhibit cell cycle progression, and inhibit angiogenesis, which is critical to a tumor cell’s ability to grow and metastasize .
Cellular Effects
It has been suggested that piperazine derivatives can have a potent antiproliferative activity against colon, prostate, breast, lung, and leukemia tumors .
Molecular Mechanism
It has been found in vitro to inhibit the reuptake and induce the release of the monoamine neurotransmitters . This is a mechanism of action shared with drugs of abuse such as amphetamines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one typically involves multiple steps. One common approach is the Mannich reaction, where a piperazine derivative is reacted with formaldehyde and a chromenone derivative under acidic conditions . The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The chromenone core can be reduced to a chromanol derivative using reducing agents like sodium borohydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the methoxyphenyl group can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Hydroxylated derivatives of the original compound.
Reduction: Chromanol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly acetylcholinesterase inhibitors.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-1H-1,2,4-triazol-5(4H)-one
- 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one is unique due to its specific combination of a piperazine ring and a chromenone core, which imparts distinct biological activities. Its methoxyphenyl substitution also contributes to its unique pharmacokinetic properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-6,7-dimethylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-16-12-21-18(14-23(26)28-22(21)13-17(16)2)15-24-8-10-25(11-9-24)19-4-6-20(27-3)7-5-19/h4-7,12-14H,8-11,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIYNLSFCNZNCDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=O)C=C2CN3CCN(CC3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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